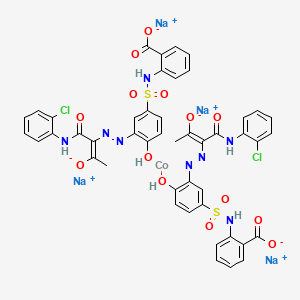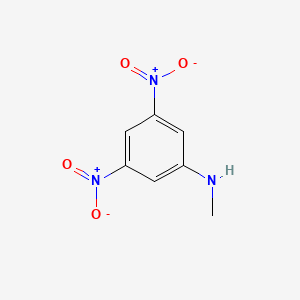
ノルヒドロコドン塩酸塩
説明
Norhydrocodone (hydrochloride) (CRM) is a certified reference material categorized as an opioid. It is an active metabolite of hydrocodone. This product is intended for research and forensic applications.
Norhydrocodone is an analytical reference material categorized as an opioid. It is an active metabolite of hydrocodone. This product is intended for research and forensic applications.
科学的研究の応用
鎮痛剤としての用途
ノルヒドロコドン塩酸塩は、μオピオイド作動薬であるヒドロコドンの代謝産物です . これは、コデインと同様の鎮痛効果があることを意味します . 慢性疼痛の治療に使用されており、慢性腰痛などの症状に対する有効性が研究されています .
鎮咳作用
ノルヒドロコドンが誘導されるヒドロコドンは、鎮咳(咳抑制)効果で知られています . これらの効果は、脳の延髄を直接抑制することによるものと考えられています .
薬物動態研究
ノルヒドロコドン塩酸塩は、ヒドロコドンの代謝と排泄を理解するための薬物動態研究に使用されます . これらの研究は、研究者が薬物が体内でどのように処理されるかを理解するのに役立ち、投与量の推奨事項や潜在的な副作用に関する情報を提供することができます。
報酬と強化効果に関する研究
研究によると、ヒドロコドンとその代謝産物(ノルヒドロコドンを含む)は、モルヒネと同様の報酬特性を持っています . これは、これらの物質の乱用や依存の可能性を理解する上で重要です。
乱用防止製剤の開発
ノルヒドロコドン塩酸塩やその他のヒドロコドンの代謝産物に関する研究は、乱用防止製剤の開発に不可欠です . これらの物質がどのように代謝され、その効果を発揮するかを理解することは、乱用されにくい製剤の設計に役立ちます。
分析用途
ノルヒドロコドン塩酸塩は、分析化学、特にエレクトロスプレーイオン化(ESI)タンデム質量分析法(HPLC–MS–MS)を用いた高速液体クロマトグラフィーに使用されます . この方法は、ヒドロコドンとその代謝産物のヒト血漿濃度を同時に測定するために使用されます .
作用機序
Target of Action
Norhydrocodone Hydrochloride, also known as Norhydrocodone HCl, primarily targets the μ-opioid receptor (MOR) . The μ-opioid receptor is a G protein-coupled receptor that plays a crucial role in mediating the effects of opioids.
Mode of Action
Norhydrocodone HCl acts as an agonist at the μ-opioid receptor, with a potency similar to that of hydrocodone . Agonists are substances that bind to specific receptors and trigger a response in the cell. In this case, Norhydrocodone HCl binds to the μ-opioid receptor, triggering a series of intracellular events that lead to the drug’s analgesic effects .
Biochemical Pathways
Norhydrocodone HCl is a major metabolite of the opioid analgesic hydrocodone . It is formed from hydrocodone in the liver via N-demethylation , predominantly by the enzyme CYP3A4 . This metabolic pathway plays a significant role in the drug’s pharmacological activity.
Pharmacokinetics
The pharmacokinetics of Norhydrocodone HCl are influenced by several factors. It is predominantly metabolized by the enzyme CYP3A4, and its formation can be affected by the genetic polymorphism of this enzyme . The compound’s bioavailability is likely influenced by its ability to cross the blood-brain barrier, which is considered poor . This could explain why Norhydrocodone HCl produces only minimal analgesia when administered peripherally .
Result of Action
The binding of Norhydrocodone HCl to the μ-opioid receptor triggers a series of intracellular events, leading to its analgesic effects . Due to its poor penetration of the blood-brain barrier, it has been found to produce only minimal analgesia when administered peripherally .
Action Environment
The action, efficacy, and stability of Norhydrocodone HCl can be influenced by various environmental factors. For instance, the presence of other drugs that induce or inhibit CYP3A4 can affect the metabolism of Norhydrocodone HCl . Additionally, individual genetic variations in the CYP3A4 enzyme can influence the drug’s metabolism and, consequently, its efficacy .
生化学分析
Biochemical Properties
Norhydrocodone Hydrochloride interacts with the μ-opioid receptor, similar to hydrocodone and hydromorphone . It is formed from hydrocodone in the liver via N-demethylation predominantly by the enzyme CYP3A4 . The metabolic pathways of hydrocodone include O-demethylation catalyzed by cytochrome P450 2D6 (CYP2D6) to its active metabolite, hydromorphone, and N-demethylation by cytochrome P450 3A4 to form Norhydrocodone Hydrochloride .
Cellular Effects
As an agonist of the μ-opioid receptor, it can be inferred that it may influence cell function by modulating the activity of this receptor . The μ-opioid receptor is involved in pain perception, and its activation can lead to analgesic effects .
Molecular Mechanism
Norhydrocodone Hydrochloride exerts its effects at the molecular level by binding to and activating the μ-opioid receptor . It has been found to produce only minimal analgesia when administered peripherally to animals, likely due to poor blood-brain-barrier and thus central nervous system penetration .
Temporal Effects in Laboratory Settings
One study describes the excretion profile of hydrocodone, hydromorphone, and Norhydrocodone Hydrochloride in urine following a single dose administration of hydrocodone to human subjects .
Dosage Effects in Animal Models
In animal models, Norhydrocodone Hydrochloride has been found to produce analgesia following subcutaneous, intrathecal, and intracerebroventricular administration . It was found to be approximately 70-fold less potent than hydrocodone in producing analgesia following subcutaneous administration .
Metabolic Pathways
Norhydrocodone Hydrochloride is involved in the metabolic pathway of hydrocodone. It is formed from hydrocodone in the liver via N-demethylation predominantly by the enzyme CYP3A4 . Other metabolites of hydrocodone include hydromorphone, formed via O-demethylation catalyzed by cytochrome P450 2D6 .
Subcellular Localization
As an agonist of the μ-opioid receptor, it is likely to be localized in the same cellular compartments as this receptor .
特性
IUPAC Name |
(4R,4aR,7aR,12bS)-9-methoxy-2,3,4,4a,5,6,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3.ClH/c1-20-13-5-2-9-8-11-10-3-4-12(19)16-17(10,6-7-18-11)14(9)15(13)21-16;/h2,5,10-11,16,18H,3-4,6-8H2,1H3;1H/t10-,11+,16-,17-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQVZQPJFFRBEHK-NRGUFEMZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C3=C(CC4C5C3(CCN4)C(O2)C(=O)CC5)C=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C2C3=C(C[C@@H]4[C@H]5[C@]3(CCN4)[C@@H](O2)C(=O)CC5)C=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71968-04-2 | |
| Record name | Morphinan-6-one, 4,5-epoxy-3-methoxy-, hydrochloride, (5α)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71968-04-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 71968-04-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![7H-Imidazo[1,2-b][1,2,4]triazepin-8(9H)-one, 6,9-dimethyl-2,3-diphenyl-](/img/structure/B1660046.png)
![4-[2-[[4-Cyclopropyl-5-(4-methylthiadiazol-5-yl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]benzonitrile](/img/structure/B1660049.png)

![[3-(Chloromethyl)-1,2-oxazol-5-yl]methanol](/img/structure/B1660053.png)

![(7-Bromobicyclo[4.1.0]hept-7-yl)phenylmethanol](/img/structure/B1660057.png)
![Cyclopropane, 1,1'-[sulfonylbis(methylene)]bis[2,2-dichloro-](/img/structure/B1660058.png)




